Reduced Firmness and Volatile Release in Dairy Gels vs. Glucono-Delta-Lactone
In a direct head-to-head comparison, dairy gels acidified with lactobionic acid (LBA) exhibited significantly lower firmness and released fewer aroma volatile organic compounds than gels prepared with glucono-δ-lactone (GDL) under identical controlled pH conditions [1].
| Evidence Dimension | Gel firmness and aroma release |
|---|---|
| Target Compound Data | LBA gels: less firm, lower volatile release |
| Comparator Or Baseline | GDL gels: firmer texture, higher volatile release |
| Quantified Difference | Qualitatively less firm; reduced aroma compound release (exact fold-change not provided, but statistically significant difference) |
| Conditions | Dairy protein gels at pH 5.5 and 6.2; double compression test and headspace GC-FID |
Why This Matters
For formulators seeking milder acidulant effects on gel texture or controlled aroma release in dairy applications, LBA offers a distinct functional alternative to GDL.
- [1] Ribeiro, J. C. B., Granato, D., Masson, M. L., Andriot, I., Mosca, A. C., Salles, C., & Guichard, E. (2016). Effect of lactobionic acid on the acidification, rheological properties and aroma release of dairy gels. Food Chemistry, 207, 101-106. View Source
